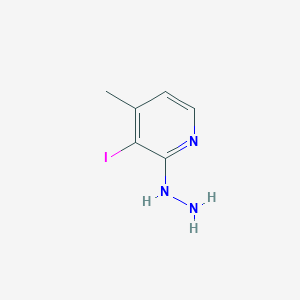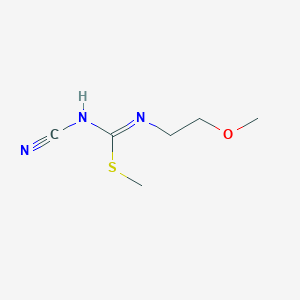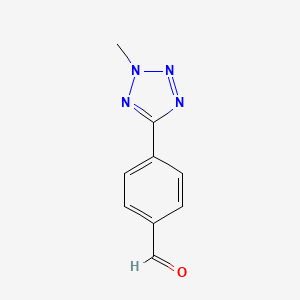
4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde
Descripción general
Descripción
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound features a benzaldehyde group attached to the tetrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde typically involves the reaction of 2-methyl-2H-tetrazole with benzaldehyde under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.
Major Products Formed
Oxidation: 4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid.
Reduction: 4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. Additionally, the aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent adducts that modulate the activity of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-(2H-Tetrazol-5-yl)benzaldehyde: Lacks the methyl group on the tetrazole ring.
4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(2-Methyl-2H-tetrazol-5-yl)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
4-(2-Methyl-2H-tetrazol-5-yl)benzaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H8N4O |
|---|---|
Peso molecular |
188.19 g/mol |
Nombre IUPAC |
4-(2-methyltetrazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-4-2-7(6-14)3-5-8/h2-6H,1H3 |
Clave InChI |
WHIFEKRDYLWPBO-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)
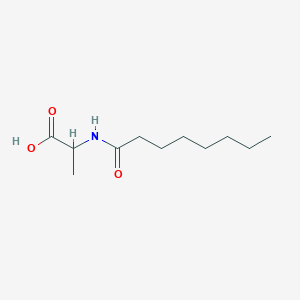
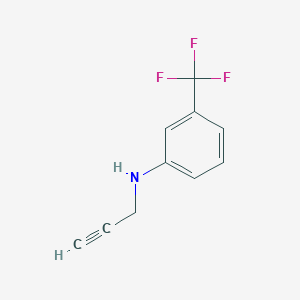
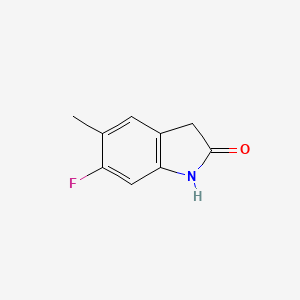
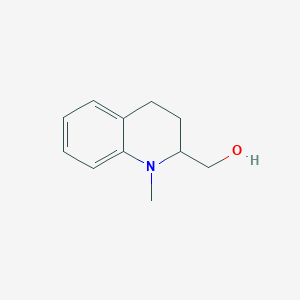

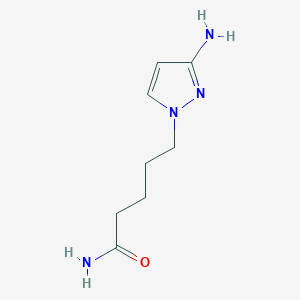
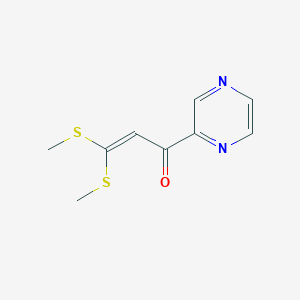
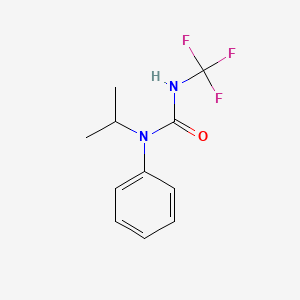
![7-pyridin-4-yl-5H-thieno[2,3-d]pyridazin-4-one](/img/structure/B8635364.png)
![1,1-Dimethyl-2-[(dimethylamino)sulfonylamino]ethylamine](/img/structure/B8635372.png)

